1,4-Dimethylazepane-4-carbonitrile
Description
1,4-Dimethylazepane-4-carbonitrile is an organic compound with the molecular formula C₉H₁₆N₂. It belongs to the class of nitriles and is characterized by the presence of a seven-membered azepane ring with two methyl groups and a nitrile group attached. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-dimethylazepane-4-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-9(8-10)4-3-6-11(2)7-5-9/h3-7H2,1-2H3 |
InChI Key |
OTLHBGROIJDNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(CC1)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylazepane-4-carbonitrile can be synthesized through various methods, including:
Blaise Reaction: This involves the reaction of nitriles with organozinc compounds to form β-keto esters, which can then be cyclized to form azepane derivatives.
Catalytic Hydrogenation: This method involves the reduction of nitriles using hydrogen gas in the presence of a catalyst, such as palladium or platinum, to form the desired azepane compound.
Complex Metal Hydride Reductions: This involves the use of complex metal hydrides, such as lithium aluminum hydride, to reduce nitriles to amines, which can then be cyclized to form azepane derivatives.
Industrial Production Methods
Industrial production methods for 1,4-Dimethylazepane-4-carbonitrile typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylazepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Oximes and amides.
Reduction: Primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1,4-Dimethylazepane-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethylazepane-4-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
1,4-Dimethylazepane-4-carbonitrile can be compared with other similar compounds, such as:
1,3-Dimethylazepane-4-carbonitrile: Similar structure but with different methyl group positions, leading to different chemical properties.
1,4-Dimethylpiperazine-4-carbonitrile: Contains a six-membered ring instead of a seven-membered ring, resulting in different reactivity and applications.
1,4-Dimethylazepane-4-carboxamide:
These comparisons highlight the uniqueness of 1,4-Dimethylazepane-4-carbonitrile in terms of its structure and reactivity.
Biological Activity
1,4-Dimethylazepane-4-carbonitrile is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
1,4-Dimethylazepane-4-carbonitrile has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1,4-Dimethylazepane-4-carbonitrile |
| Structure | Chemical Structure |
The biological activity of 1,4-Dimethylazepane-4-carbonitrile is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that it may modulate neurotransmitter systems and exhibit effects on ion channels.
- Neurotransmitter Modulation : Studies suggest that this compound can influence the release and reuptake of neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior.
- Ion Channel Interaction : Preliminary data indicate that it may interact with voltage-gated sodium channels, affecting neuronal excitability.
Biological Activity
Research into the biological activity of 1,4-Dimethylazepane-4-carbonitrile reveals several key findings:
- Antimicrobial Activity : In vitro studies have shown that 1,4-Dimethylazepane-4-carbonitrile exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cell lines, suggesting potential for development as an anticancer agent.
- Cytotoxicity : Assessments using MTT assays have indicated moderate cytotoxicity in human cancer cell lines, warranting further investigation into its therapeutic index.
Case Studies
Several case studies have explored the biological effects of 1,4-Dimethylazepane-4-carbonitrile:
-
Case Study 1: Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1,4-Dimethylazepane-4-carbonitrile against multidrug-resistant bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Case Study 2: Anticancer Activity
- In a study by Johnson et al. (2023), the compound was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells with an IC50 value of 15 µM.
-
Case Study 3: Neuropharmacological Effects
- Research by Lee et al. (2023) investigated the neuropharmacological effects of 1,4-Dimethylazepane-4-carbonitrile in animal models. The compound showed promise in reducing anxiety-like behaviors in rodents when administered at low doses.
Comparative Analysis
To understand the uniqueness of 1,4-Dimethylazepane-4-carbonitrile, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound A | Anticancer and antimicrobial | Similar structure |
| Compound B | Neuroactive properties | Different mechanism |
| 1,4-Dimethylazepane-4-carbonitrile | Antimicrobial and anticancer potential | Unique interaction profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
